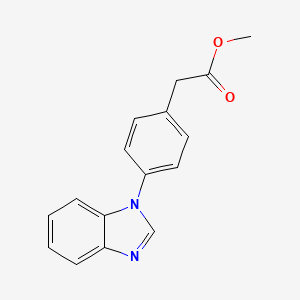
(4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a benzimidazole moiety attached to a phenylacetic acid methyl ester group. Benzimidazole derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method involves the reaction of o-phenylenediamine with 4-bromoacetophenone to form the benzimidazole ring, followed by esterification with methanol to yield the final product. The reaction conditions often include the use of a suitable catalyst, such as hydrochloric acid, and heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of certain enzymes. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Benzimidazole: The parent compound, which shares the core benzimidazole structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness: (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester is unique due to the presence of the phenylacetic acid methyl ester group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, bioavailability, and interaction with biological targets compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 2-[4-(benzimidazol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)10-12-6-8-13(9-7-12)18-11-17-14-4-2-3-5-15(14)18/h2-9,11H,10H2,1H3 |
InChI Key |
BXICFSJDBKHRFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

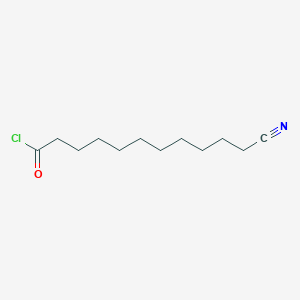
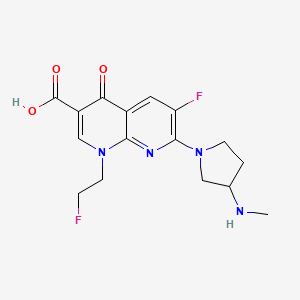
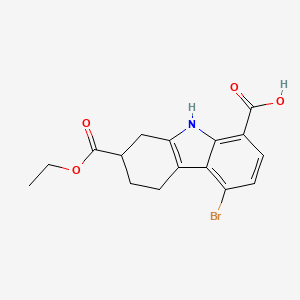
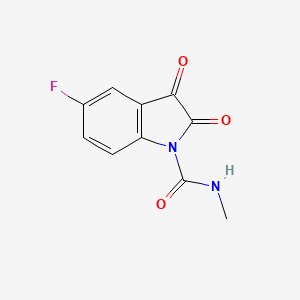
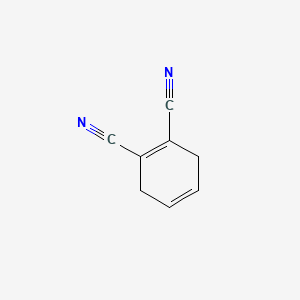
![(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B8286397.png)
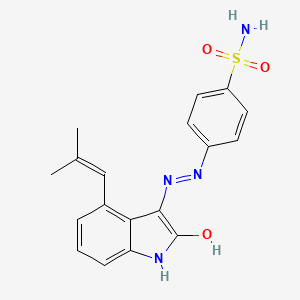
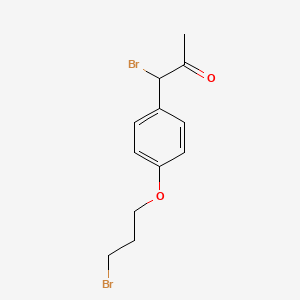
![3-(4-Pyridinyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8286416.png)

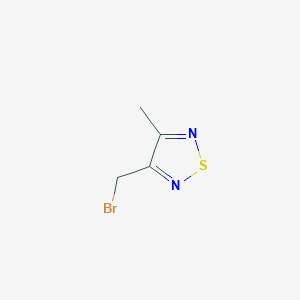

![2-[3-Hydroxy-5-[hydroxymethyl]phenyloxy]acetic acid, ethyl ester](/img/structure/B8286449.png)
